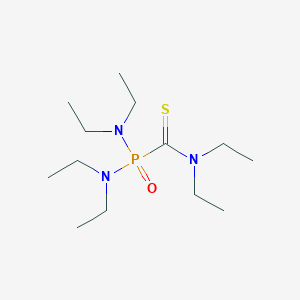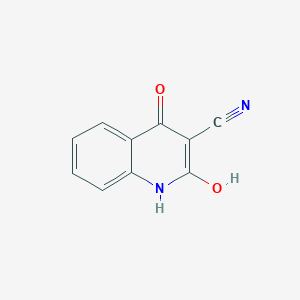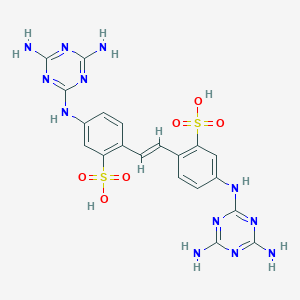
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid', commonly known as Bis-Azo, is an organic compound that belongs to the class of azo dyes. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
Bis-Azo is a highly selective and sensitive compound that binds to heavy metal ions through the formation of chelate complexes. The binding of Bis-Azo to heavy metal ions results in a change in color, which can be used to quantify the amount of heavy metal present in a sample. Bis-Azo also exhibits fluorescence properties, which can be used for the detection of heavy metals in real-time.
Efectos Bioquímicos Y Fisiológicos
Bis-Azo has been shown to exhibit low toxicity and does not pose any significant risk to human health. However, it is important to note that Bis-Azo should be handled with care, as it can cause skin irritation and eye damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis-Azo has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. However, it also has some limitations, including its limited stability in acidic conditions and its sensitivity to light.
Direcciones Futuras
There are several future directions for the use of Bis-Azo in scientific research, including the development of new biosensors for the detection of heavy metals in water, the fabrication of thin films for electronic and optical devices, and the investigation of its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Bis-Azo is a unique and versatile compound that has a wide range of scientific research applications. Its high selectivity and sensitivity make it an ideal compound for the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Bis-Azo is synthesized by the reaction of stilbene-2,2'-disulphonic acid with cyanuric chloride in the presence of sodium hydroxide and ammonium chloride. This reaction results in the formation of a yellow-orange powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
Bis-Azo is widely used in various scientific research applications, including the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. It is also used in the fabrication of thin films for electronic and optical devices.
Propiedades
Número CAS |
10586-07-9 |
|---|---|
Nombre del producto |
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid |
Fórmula molecular |
C20H20N12O6S2 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
Clave InChI |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
Otros números CAS |
10586-07-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



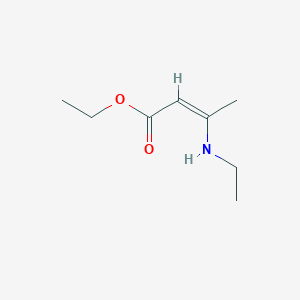

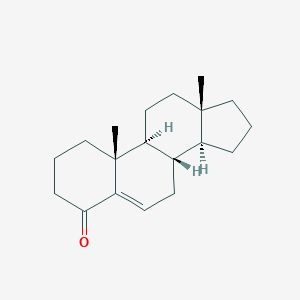
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
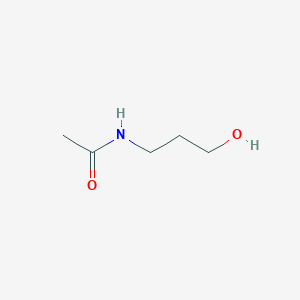
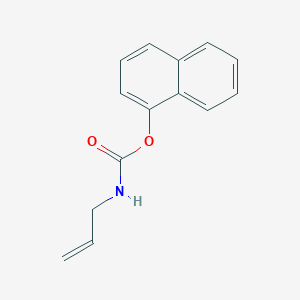

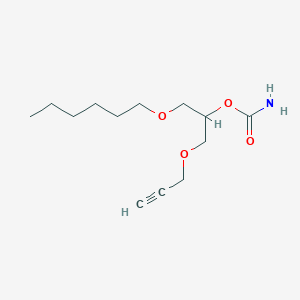
![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)
